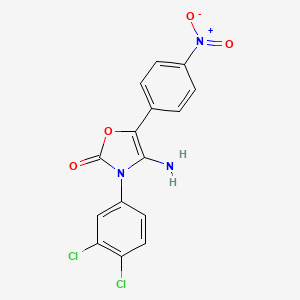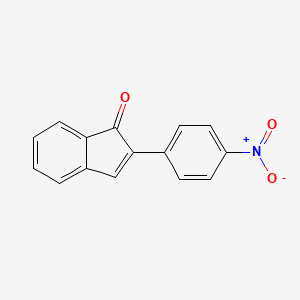![molecular formula C15H8N4O3 B8041486 12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one](/img/structure/B8041486.png)
12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one: is a complex heterocyclic compound that belongs to the class of isoindoloquinazolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system incorporating both quinazoline and isoindoline moieties, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one typically involves multi-step processes that include cyclization and condensation reactions. One common method involves the reaction of 2-aminobenzyl alcohol with 2-cyanomethyl benzoate in the presence of trifluoroacetic acid, leading to the formation of the desired isoindoloquinazolinone structure . Another approach involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing quinazoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as cesium carbonate (Cs2CO3) in a one-pot cascade process has been reported to be effective for the synthesis of related compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoindoloquinazolinones, which may exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: 12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one is used as a building block in the synthesis of other complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its diverse biological activities. It has been investigated for its anticancer, antibacterial, and anti-inflammatory properties . The presence of the nitro and imino groups contributes to its ability to interact with various biological targets.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as fluorescence and stability under oxidative conditions .
Wirkmechanismus
The mechanism of action of 12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to its ability to interfere with DNA synthesis and repair mechanisms . The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Batracylin: A related compound with a similar isoindoloquinazolinone structure, known for its anticancer activity.
Quinazoline Derivatives: These compounds share the quinazoline core and exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Uniqueness: 12-Imino-7-nitroisoindolo[1,2-b]quinazolin-10-one is unique due to the presence of both nitro and imino groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups within the fused ring system enhances its potential as a versatile compound in medicinal chemistry and other scientific research applications.
Eigenschaften
IUPAC Name |
12-imino-7-nitroisoindolo[1,2-b]quinazolin-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3/c16-13-9-3-1-2-4-10(9)14-17-12-7-8(19(21)22)5-6-11(12)15(20)18(13)14/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOAKEFLRVNDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)N3C2=NC4=C(C3=O)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[3-(dimethylamino)-2,6-diethylphenyl]carbamate](/img/structure/B8041418.png)
![propan-2-yl N-[4-(diethylsulfamoyl)phenyl]carbamate](/img/structure/B8041428.png)
![N-cyclohexyl-N-[(4,6-diamino-1,3,5-triazin-2-yl)methyl]-2-methylprop-2-enamide](/img/structure/B8041439.png)
![2-[2-[3-(2-Hydroxyethylsulfanyl)-4-methylcyclohexyl]propylsulfanyl]ethanol](/img/structure/B8041450.png)

![4-Chloroisoindolo[2,3-a]quinazoline-5,11-dione](/img/structure/B8041464.png)
![2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B8041469.png)



![2-[3-(Cyanomethoxy)phenoxy]-5-nitrobenzonitrile](/img/structure/B8041512.png)
![2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B8041519.png)
